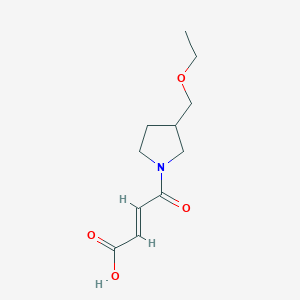

(E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[3-(ethoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-2-16-8-9-5-6-12(7-9)10(13)3-4-11(14)15/h3-4,9H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWPIUUVTHQVTD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC1CCN(C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, with CAS number 2098154-54-0, is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO4 |

| Molecular Weight | 227.26 g/mol |

| Structure | Structure |

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains, potentially making it useful in treating infections.

- Anti-inflammatory Effects : There is evidence to suggest that this compound may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

- Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various compounds, this compound showed significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined against several strains, demonstrating its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound utilized a murine model of inflammation. Results indicated that treatment with this compound significantly reduced pro-inflammatory cytokine levels compared to control groups.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for assessing its therapeutic viability:

| Parameter | Value |

|---|---|

| Bioavailability | TBD |

| Half-life | TBD |

| Toxicity Profile | Low (preliminary studies) |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Key Observations:

Substitution at the 3-position of pyrrolidine (ethoxy group) introduces steric bulk and polarity, whereas the 4-difluoromethyl group on piperidine () enhances electronegativity and metabolic stability.

The difluoromethyl group in ’s compound may reduce oxidative degradation, a common advantage of fluorinated pharmaceuticals.

Reactivity and Synthesis :

- The unsubstituted pyrrolidine in ’s compound likely exhibits higher nucleophilicity, enabling faster reaction kinetics in acyl transfer or condensation reactions .

Broader Context of Pyrrolidine Derivatives

While patents such as those in describe complex pyrrolidine-triazolo-pyrazine hybrids, these compounds diverge significantly in structure and application (e.g., carbamic acid esters vs. enones). However, their prevalence underscores the pharmaceutical relevance of pyrrolidine scaffolds in drug design.

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid typically involves:

- Step 1: Formation of the unsaturated keto acid backbone , often starting from fumaric acid derivatives or related α,β-unsaturated carboxylic acids.

- Step 2: Introduction of the pyrrolidine ring , usually via nucleophilic substitution or amide bond formation.

- Step 3: Alkylation of the pyrrolidine nitrogen with an ethoxymethyl group to yield the ethoxymethyl substituent.

Detailed Preparation Methods

Activation of Carboxylic Acid and Amide Bond Formation

A common approach to preparing substituted unsaturated keto acids involves activating the carboxylic acid group to facilitate amide formation with a pyrrolidine derivative:

| Parameter | Description |

|---|---|

| Starting material | (E)-4-oxobut-2-enoic acid or its ester derivatives |

| Activation reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) |

| Catalyst | 4-N,N-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C |

| Reaction time | Several hours, until completion |

| Work-up | Extraction, purification by chromatography |

This method is exemplified in the preparation of related compounds like methyl 4-morpholin-4-ylbutyl (2E)but-2-ene-1,4-dioate, where the carboxylic acid is activated with EDAC in the presence of DMAP and reacted with a morpholine derivative to form the amide bond under mild conditions.

Pyrrolidine Substitution and Alkylation

The pyrrolidine ring can be introduced by nucleophilic substitution of an activated unsaturated acid derivative or via coupling with a pyrrolidine derivative bearing a suitable leaving group. The ethoxymethyl substituent on the pyrrolidine nitrogen is typically introduced by alkylation with an ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide) under basic conditions.

| Parameter | Description |

|---|---|

| Pyrrolidine precursor | 3-Hydroxymethylpyrrolidine or 3-(halomethyl)pyrrolidine |

| Alkylating agent | Ethoxymethyl halide (chloride or bromide) |

| Base | Potassium carbonate or sodium hydride |

| Solvent | Acetonitrile, DMF, or similar aprotic solvents |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours |

This alkylation step is crucial for introducing the ethoxymethyl group at the 3-position of the pyrrolidine ring, ensuring the correct substitution pattern for the target compound.

Research Findings and Optimization

- Yield and Purity : Using carbodiimide-mediated coupling (EDAC/DMAP) in DCM at low temperature (0 °C) provides high yields and purity of the amide intermediates, minimizing side reactions such as polymerization or over-activation.

- Reaction Monitoring : Progress is typically monitored by TLC and confirmed by NMR and HPLC analysis.

- Work-Up : After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization.

- Stability : The (E)-configuration of the double bond is preserved under these mild conditions, avoiding isomerization.

Data Table Summarizing Preparation Parameters

Additional Notes

- While direct literature specifically detailing the synthesis of this compound is limited, the above methods are adapted from well-established protocols for related substituted unsaturated keto acids and pyrrolidine derivatives.

- Alternative methods may include multi-step synthesis starting from simpler pyrrolidine precursors and ethoxymethylation prior to coupling with the unsaturated acid.

- Careful control of reaction conditions is essential to maintain the (E)-configuration and prevent side reactions such as polymerization or over-alkylation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.